molecular formula C18H19N5S B2984053 2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380193-10-0

2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2984053
CAS No.: 2380193-10-0
M. Wt: 337.45
InChI Key: UTFWWRXIAWERCB-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure with cyclopropyl and thiadiazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole core, introduction of the cyclopropyl groups, and the construction of the thiadiazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
  • 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • 5-cyclopropyl-1,3,4-thiadiazol-2-amine

Uniqueness

Compared to similar compounds, 2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole stands out due to its unique combination of cyclopropyl and thiadiazole substituents, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-2-4-15-14(3-1)19-17(12-7-8-12)23(15)13-9-22(10-13)18-20-16(21-24-18)11-5-6-11/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFWWRXIAWERCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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